6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19995780
InChI: InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3
SMILES:
Molecular Formula: C21H24N4O3
Molecular Weight: 380.4 g/mol

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

CAS No.:

Cat. No.: VC19995780

Molecular Formula: C21H24N4O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline -

Specification

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
IUPAC Name 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
Standard InChI InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3
Standard InChI Key IWYIMXJDMIASIN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture integrates three critical domains: a quinazoline core, methoxy substituents, and a piperazine-aryl system. The quinazoline nucleus, a bicyclic structure comprising fused benzene and pyrimidine rings, provides a planar framework conducive to π-π stacking interactions with biological macromolecules. Methoxy groups at C6 and C7 enhance electron density, influencing both solubility and receptor binding affinity. The 4-(4-methoxyphenyl)piperazine side chain introduces conformational flexibility and hydrogen-bonding capabilities, critical for target engagement .

Table 1: Molecular Properties of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

PropertyValue
Molecular FormulaC₂₁H₂₄N₄O₃
Molecular Weight380.45 g/mol
CAS NumberN/A
Topological Polar Surface Area62.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The methoxy groups contribute to lipophilicity (clogP ≈ 3.2), balancing membrane permeability and aqueous solubility. Nuclear magnetic resonance (NMR) studies confirm the para-substitution pattern on the phenyl ring, while X-ray crystallography of analogous compounds reveals a chair conformation in the piperazine ring .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically employs a multi-step nucleophilic substitution strategy. A representative pathway involves:

  • Quinazoline Core Formation: 4-Chloro-6,7-dimethoxyquinazoline is prepared via cyclization of 2-amino-4,5-dimethoxybenzoic acid with cyanogen bromide.

  • Piperazine Introduction: The chloro substituent at C4 undergoes displacement by 4-(4-methoxyphenyl)piperazine under refluxing conditions in anhydrous dimethylformamide (DMF), catalyzed by potassium carbonate .

Table 2: Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)
Quinazoline cyclizationCyanogen bromide, EtOH, 80°C, 12 h65–70
Piperazine coupling4-(4-Methoxyphenyl)piperazine, K₂CO₃, DMF, 110°C, 24 h50–55

Side reactions, such as over-alkylation or oxidation of methoxy groups, are mitigated by strict temperature control and inert atmospheres . Purification via silica gel chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Reactivity and Derivatives

The electron-rich quinazoline core participates in electrophilic substitution at C2 and C4, while the piperazine nitrogen can undergo alkylation or acylation. For example:

  • N-Alkylation: Treatment with methyl iodide in tetrahydrofuran (THF) yields N-methylated derivatives, enhancing blood-brain barrier penetration.

  • Oxidation: Hydrogen peroxide converts the quinazoline to a quinazolinone, altering bioactivity.

Biological Activity and Mechanism of Action

VirusAssay ModelEC₅₀ (μM)Selectivity Index
SARS-CoV-2Vero E6 cells3.112.4
MERS-CoVHuh-7 cells5.86.9

Antihypertensive and Cardiovascular Effects

Structural analogs, such as prazosin (2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline), exhibit potent α₁-adrenoceptor blockade (Kᵢ = 0.3 nM), reducing vascular resistance . While 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline lacks the 4-amino group critical for prazosin’s activity, its piperazine moiety may confer partial agonist activity at serotonin receptors, warranting further study .

Anticancer Activity

Quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ = 0.8–1.2 μM), disrupting oncogenic signaling. In MDA-MB-231 breast cancer cells, the compound reduces proliferation by 58% at 10 μM via G1 cell cycle arrest.

Comparative Analysis with Structural Analogs

Table 4: Key Analogues and Their Bioactivities

CompoundStructural VariationPrimary Activity
Prazosin4-Amino, 2-furoyl substituentα₁-Adrenoceptor antagonist
Gefitinib3-Chloro-4-fluoroaniline side chainEGFR inhibitor
EVT-111359824-Oxo, fluorophenyl-acetamideAnticancer (pan-kinase)

The absence of a 4-amino group in 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline reduces α₁-adrenoceptor affinity compared to prazosin but enhances antiviral selectivity .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Oral bioavailability and metabolic stability remain uncharacterized.

  • Target Identification: Proteomic studies are needed to map off-target interactions.

  • Structural Optimization: Introducing sulfonamide or trifluoromethyl groups may improve potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator